1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an imidazole ring substituted at the 2-position with an N-isopropylpropan-1-amine group. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine typically involves the condensation of an imidazole derivative with an appropriate amine. One common method is the reaction of 2-chloro-1H-imidazole with N-isopropylpropan-1-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be used to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can yield imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines .
Scientific Research Applications
1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their potential as therapeutic agents in treating various diseases, such as infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanol
- 1-(2-Hydroxyethyl)imidazole
- 2,6-Bis(1H-imidazol-2-yl)pyridine
Uniqueness
1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound features an N-isopropylpropan-1-amine group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-4-8(12-7(2)3)9-10-5-6-11-9/h5-8,12H,4H2,1-3H3,(H,10,11) |
InChI Key |
QOTVDHYNPKMOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.